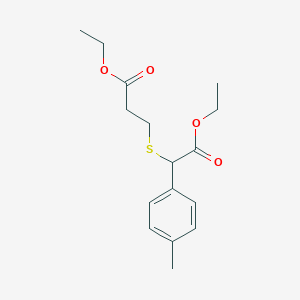

Ethyl 3-(2-ethoxy-2-oxo-1-P-tolylethylthio)propanoate

Description

Ethyl 3-(2-ethoxy-2-oxo-1-P-tolylethylthio)propanoate (CAS: 150632-04-5; synonyms: ETHYL 3-(2-ETHOXY-2-OXO-1-P-TOLYLETHYLTHIO)PROPANOATE, CAS: 41022-36-0) is a synthetic organosulfur ester with the molecular formula C₁₆H₂₂O₄S. Its structure features a thioether linkage, an ethoxy carbonyl group, and a para-tolyl (p-tolyl) aromatic substituent.

Properties

Molecular Formula |

C16H22O4S |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

ethyl 3-[2-ethoxy-1-(4-methylphenyl)-2-oxoethyl]sulfanylpropanoate |

InChI |

InChI=1S/C16H22O4S/c1-4-19-14(17)10-11-21-15(16(18)20-5-2)13-8-6-12(3)7-9-13/h6-9,15H,4-5,10-11H2,1-3H3 |

InChI Key |

IDDJVPVVTHTLER-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCSC(C1=CC=C(C=C1)C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Multi-Step Organic Synthesis (Based on Smolecule Data)

- The compound is synthesized through multi-step reactions involving the formation of the thioether bond and esterification.

- Typical reagents include ethyl 3-bromopropanoate and p-tolylthiol derivatives.

- Reaction conditions favor mild bases and solvents that promote nucleophilic substitution.

- Purification is achieved by crystallization or chromatographic techniques.

Table 1: Comparative Structural Analogues and Their Features

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 3-(2-methylthio)-propanoate | Contains methylthio group instead of ethoxy | Different reactivity patterns |

| Ethyl 3-(p-toluenesulfonyl)-propanoate | Contains sulfonyl group | Different electronic properties affecting reactivity |

| Ethyl 3-(2-hydroxyethyl)-propanoate | Contains hydroxyl group | Increased polarity affecting solubility and activity |

This table highlights how variations in functional groups influence the chemical behavior of related compounds, emphasizing the specificity required in synthesizing Ethyl 3-(2-ethoxy-2-oxo-1-P-tolylethylthio)propanoate.

Improved Process from Patent WO2003082812A2

This patent describes an improved process for related ethoxy-substituted propanoic acid derivatives, involving:

- Refluxing the starting materials in water with vigorous stirring for 4.5 hours.

- Cooling to 2°C and adding acetone to dissolve the intermediate.

- Controlled addition of lithium hydroxide monohydrate solution over 30 minutes at 25±5 °C.

- Continued reaction for 7 hours followed by quenching with ethyl acetate.

- Acidification with sulfuric acid to pH 1-3 and crystallization by seeding.

- Product confirmation by HPLC with a relative purity of 76%.

These conditions suggest a careful balance of temperature, stirring, and pH to optimize yield and purity.

Although this patent focuses on a related compound, the methodology is adaptable for the preparation of Ethyl 3-(2-ethoxy-2-oxo-1-P-tolylethylthio)propanoate, especially in the esterification and purification steps.

Preparation of Ethyl 3-ethoxypropionate as a Related Ester Intermediate (CN104016861A)

This Chinese patent discloses a catalytic process for synthesizing ethyl 3-ethoxypropionate, an important intermediate:

- Reactants: Dehydrated alcohol and ethyl propenoate.

- Catalyst: Anion-exchange resin fixed in a tubular or tower reactor.

- Molar ratio of alcohol to ethyl propenoate: 3:1 to 100:1.

- Catalyst loading: 0.1% to 20% by weight relative to ethyl propenoate.

- Reaction temperature controlled around 29 ± 2 °C.

- Continuous operation with high yield (~96%) and purity (99%).

- Catalyst cleaning and regeneration steps involve alcohol, nitrogen purging, water washing, and alkali treatment.

This method provides an efficient route to the ethoxypropionate moiety under continuous flow conditions, which can be integrated into the synthesis of the target compound.

Summary Table of Preparation Methods

| Method/Source | Key Steps & Conditions | Yield & Purity | Notes |

|---|---|---|---|

| Smolecule (2024) | Multi-step nucleophilic substitution, esterification | Not explicitly quantified | Emphasizes structural analogues |

| WO2003082812A2 Patent (2003) | Reflux in water, lithium hydroxide addition, acidification | 76% purity by HPLC | Adaptable for related ester synthesis |

| CN104016861A Patent (2014) | Catalytic addition in tubular reactor, anion-exchange resin | 96% yield, 99% purity | Continuous flow, catalyst regeneration |

Analytical and Research Results

- Purity assessment by High-Performance Liquid Chromatography (HPLC) confirms the successful synthesis of the target compound or its close analogues.

- Crystallization techniques improve product isolation and purity.

- Reaction monitoring by temperature control and pH adjustment is critical to maximizing yield.

- Catalyst-based continuous flow methods enhance scalability and reproducibility.

Chemical Reactions Analysis

Ethyl 3-(2-ethoxy-2-oxo-1-P-tolylethylthio)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reaction typically results in the formation of carboxylic acids or ketones.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The reduction reaction may lead to the formation of alcohols or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols. These reactions result in the replacement of the ethoxy or oxo groups with the nucleophile.

Common reagents and conditions used in these reactions include organic solvents such as ethanol or acetone, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Properties

Ethyl 3-(2-ethoxy-2-oxo-1-P-tolylethylthio)propanoate has been investigated for its potential as a nucleoside derivative in antiviral therapies, particularly for treating hepatitis C. Research indicates that compounds with similar structures exhibit inhibitory effects on viral replication, making them candidates for drug development .

Case Study: Nucleoside Derivatives

A patent describes the utility of alkylthio compounds, including derivatives similar to ethyl 3-(2-ethoxy-2-oxo-1-P-tolylethylthio)propanoate, in the treatment of hepatitis C. The study highlights how modifications to the alkyl group can enhance antiviral activity, suggesting that this compound may also demonstrate similar efficacy .

Organic Synthesis Applications

2. Building Block in Organic Synthesis

This compound serves as an important building block in organic synthesis due to its unique functional groups. It can be utilized to synthesize more complex molecules through various reactions such as nucleophilic substitutions and condensation reactions.

Data Table: Synthetic Routes Using Ethyl 3-(2-ethoxy-2-oxo-1-P-tolylethylthio)propanoate

| Reaction Type | Reagents Used | Product Obtained |

|---|---|---|

| Nucleophilic Substitution | Amine derivatives | Amide derivatives |

| Condensation | Aldehydes or ketones | β-keto esters |

| Reduction | Lithium aluminum hydride | Alcohol derivatives |

Agrochemical Applications

3. Pesticide Development

Recent studies have explored the potential of ethyl 3-(2-ethoxy-2-oxo-1-P-tolylethylthio)propanoate in agrochemicals, particularly as a precursor for developing new pesticides. Its thioether group may impart desirable properties such as increased stability and efficacy against pests.

Case Study: Pesticidal Activity

Research conducted on similar thioether compounds has shown promising insecticidal activity. The introduction of the ethoxy group may enhance solubility and bioavailability, making it a suitable candidate for further development in agrochemical formulations .

Mechanism of Action

The mechanism of action of Ethyl 3-(2-ethoxy-2-oxo-1-P-tolylethylthio)propanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins. It may also interact with nucleic acids or other biomolecules to exert its effects.

The specific molecular targets and pathways involved depend on the context in which the compound is used. For example, in the study of enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor of the enzyme. In the development of new drugs, the compound may interact with specific receptors or signaling pathways to produce a therapeutic effect.

Comparison with Similar Compounds

Positional Isomer: Ethyl 3-(2-ethoxy-2-oxo-1-m-tolylethylthio)propanoate

- CAS : 41022-29-1

- Molecular Formula : C₁₆H₂₂O₄S (identical to the target compound)

- Key Difference : The meta-tolyl (m-tolyl) substituent replaces the para-tolyl group.

- Applications: Marketed at 95% purity for research use, indicating its role as a structural analog in structure-activity relationship (SAR) studies .

Table 1: Comparison of Tolyl-Substituted Analogs

| Property | Target Compound (p-tolyl) | m-Tolyl Analog |

|---|---|---|

| CAS Number | 150632-04-5 / 41022-36-0 | 41022-29-1 |

| Substituent Position | Para | Meta |

| Purity | Not specified | 95% |

| Applications | Chemical manufacturing | Research |

Indole-Containing Analog: Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate

- CAS : 74120-22-2

- Molecular Formula: C₁₈H₂₃NO₄

- Key Differences : Incorporates a 1-methylindole moiety instead of the p-tolyl group.

- Implications :

- Biological Activity : The indole ring, common in pharmaceuticals, may enhance biological interactions (e.g., receptor binding).

- Hazards : Classified as acutely toxic (oral, Category 4) and irritating to skin/eyes, necessitating stringent safety protocols .

- Applications : Used in laboratory chemical synthesis, highlighting its utility in medicinal chemistry.

Table 2: Functional Group Comparison

| Compound | Key Functional Groups | Hazards |

|---|---|---|

| Target Compound | Thioether, p-tolyl | Not specified |

| Indole Analog | Indole, ethoxycarbonyl | Acute toxicity, skin/eye irritation |

Simpler Thioesters: Ethyl 3-(methylthio)propanoate

- Source : Naturally occurring in pineapple pulp and core (91.21 µg·kg⁻¹ in pulp) .

- Molecular Formula : C₆H₁₀O₂S

- Key Differences : Smaller structure with a methylthio group instead of complex aromatic substituents.

- Implications :

- Volatility : Higher volatility makes it suitable as a flavorant, unlike the synthetic target compound.

- Natural vs. Synthetic : Demonstrates how structural complexity influences application (food industry vs. industrial synthesis).

Nitrogenous Derivatives: Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate

- Molecular Formula: C₁₉H₂₁NO₃

- Key Differences: Replaces thioether with an amino group and introduces phenyl substituents.

- Implications: Synthesis: Prepared via multicomponent reactions, contrasting with the target compound’s likely thiol-based synthesis. Applications: Potential biological activities (e.g., antimicrobial, anticancer) due to the amino-phenyl scaffold .

Biological Activity

Ethyl 3-(2-ethoxy-2-oxo-1-P-tolylethylthio)propanoate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Ethyl 3-(2-ethoxy-2-oxo-1-P-tolylethylthio)propanoate is C16H22O4S, with a molecular weight of 306.41 g/mol. Its structure includes an ethyl ester group, an oxoethyl moiety, and a thioether linkage, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H22O4S |

| Molecular Weight | 306.41 g/mol |

| CAS Number | 41022-36-0 |

Research indicates that Ethyl 3-(2-ethoxy-2-oxo-1-P-tolylethylthio)propanoate exhibits significant biological activities, particularly as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are critical in mood regulation and neuroprotection.

Case Studies

- Neuroprotective Effects : A study conducted by Secci et al. explored the neuroprotective properties of derivatives based on the benzo[b]thiophene scaffold, which includes compounds like Ethyl 3-(2-ethoxy-2-oxo-1-P-tolylethylthio)propanoate. The study demonstrated that certain derivatives exhibited over 70% inhibition against MAO-B at a concentration of 10 µM, indicating potential therapeutic applications in neurodegenerative diseases such as Parkinson's and Alzheimer's disease .

- Anticancer Activity : Another investigation focused on the anticancer properties of similar thioether compounds. Results showed that these compounds induced apoptosis in various cancer cell lines through the modulation of apoptosis-related proteins . The specific mechanisms included the activation of caspases and the downregulation of anti-apoptotic proteins.

In Vitro Studies

In vitro assays have been conducted to evaluate the inhibitory effects of Ethyl 3-(2-ethoxy-2-oxo-1-P-tolylethylthio)propanoate on MAO isoforms. The compound showed selective inhibition for MAO-B with an IC50 value around 3 µM, suggesting its potential as a selective MAO-B inhibitor compared to other derivatives .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the ethoxy and thioether groups significantly affect biological activity. For instance, substituents on the aromatic ring have been shown to enhance MAO inhibition potency. Compounds with electron-donating groups exhibited higher inhibitory activity compared to those with electron-withdrawing groups .

Table 2: SAR Findings

| Compound Variant | MAO-B Inhibition (%) | IC50 (µM) |

|---|---|---|

| Ethyl 3-(Substituted) | >70 | 3.01 |

| Ethyl 3-(Non-substituted) | <30 | >10 |

Q & A

Basic: What synthetic methodologies are recommended for preparing Ethyl 3-(2-ethoxy-2-oxo-1-P-tolylethylthio)propanoate?

The compound is typically synthesized via nucleophilic substitution or condensation reactions involving thiol-containing intermediates. For example, thioether linkages can be formed by reacting ethyl 3-mercaptopropanoate with appropriately substituted electrophilic intermediates under basic conditions. Precise stoichiometric control and inert atmospheres (e.g., nitrogen) are critical to minimize oxidation of the thiol group. Post-synthesis purification often employs column chromatography or recrystallization, with structural validation via H/C NMR and mass spectrometry .

Basic: How should researchers handle safety protocols for this compound given limited physicochemical data?

While specific data (e.g., flammability, toxicity) are sparse, standard precautions for thioether and ester-containing compounds apply:

- Personal Protective Equipment (PPE): Use chemical-resistant gloves (nitrile), lab coats, and safety goggles.

- Respiratory Protection: For aerosolized particles, use NIOSH/CEN-certified respirators (e.g., OV/AG/P99) in poorly ventilated areas .

- Storage: Store in a cool, dry environment away from oxidizing agents. Avoid water contact to prevent hydrolysis of the ester group .

Intermediate: What analytical techniques are suitable for characterizing this compound’s purity and structure?

- Chromatography: GC-FID/MS is effective for quantifying monomeric derivatives, especially in lignin deconstruction studies .

- Spectroscopy: H/C NMR identifies functional groups (e.g., ester carbonyl at ~170 ppm, aromatic protons from the P-tolyl group). HSQC NMR resolves C-H correlations in complex mixtures .

- Crystallography: Single-crystal X-ray diffraction (using SHELX programs) resolves stereochemistry and confirms bond lengths/angles .

Advanced: How can computational modeling optimize reaction pathways for this compound’s derivatives?

Density Functional Theory (DFT) calculations predict reaction energetics and transition states. For example:

- Mechanistic Insights: Model nucleophilic attack pathways (thiol vs. ethoxy groups) to prioritize synthetic routes.

- Solvent Effects: Simulate solvent polarity (e.g., DMSO vs. THF) to optimize yields.

- Docking Studies: If used in enzyme inhibition, molecular docking (e.g., AutoDock) identifies binding interactions with target proteins .

Advanced: How should researchers address contradictions in reported physicochemical properties?

In cases of conflicting data (e.g., solubility, stability):

- Experimental Validation: Replicate measurements under standardized conditions (e.g., OECD guidelines).

- Cross-Referencing: Compare with structurally analogous compounds (e.g., ethyl 3-(2-chlorophenyl)propanoate, CAS 30573-88-7) to infer trends .

- Meta-Analysis: Use cheminformatics tools (e.g., PubChem, Reaxys) to aggregate and statistically analyze dispersed datasets.

Intermediate: What role does this compound play in lignin valorization studies?

In lignin depolymerization, it acts as a stabilizer for monomers via reductive chemistry. Key steps include:

- Solvolytic Cleavage: Metal-catalyzed (e.g., Ru/C) breakdown of β-O-4 linkages in lignin.

- Monomer Stabilization: Reductive quenching prevents repolymerization, confirmed by GC-FID/MS detection of ethyl-protected derivatives .

Advanced: What strategies mitigate side reactions during its use in multi-step syntheses?

- Protecting Groups: Temporarily block reactive sites (e.g., ethoxy groups with silyl ethers).

- Catalyst Screening: Test Pd/C or enzymes (lipases) for selective transformations.

- In Situ Monitoring: Use FTIR or Raman spectroscopy to detect intermediates and adjust reaction conditions dynamically .

Basic: What are its applications in enzyme inhibition studies?

As a thioether-containing ester, it serves as:

- Protease Inhibitor Probes: Modifies active-site cysteine residues via thiol-disulfide exchange.

- Metabolic Pathway Analysis: Tracks acyltransferase activity in lipid metabolism using radiolabeled (C) variants .

Advanced: How can HSQC NMR resolve ambiguities in its structural elucidation?

HSQC correlates H and C signals, distinguishing overlapping peaks in complex mixtures (e.g., reaction byproducts). For example:

- Stereochemical Assignments: Differentiate diastereomers via C chemical shifts of chiral centers.

- Dynamic Processes: Detect rotameric equilibria in the ethoxy group through temperature-dependent studies .

Intermediate: What are the best practices for long-term storage to ensure stability?

- Temperature: Store at -20°C under argon to prevent oxidation.

- Container: Use amber glass vials to block UV-induced degradation.

- Stability Monitoring: Periodically analyze via HPLC to detect hydrolysis or dimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.